molecular formula C12H11BrO2 B2543708 2-Bromo-5-phenylcyclohexane-1,3-dione CAS No. 913718-17-9

2-Bromo-5-phenylcyclohexane-1,3-dione

Cat. No.: B2543708
CAS No.: 913718-17-9
M. Wt: 267.122
InChI Key: PZMBPUUXXSWXEW-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.122. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Studies

One notable application of compounds related to 2-Bromo-5-phenylcyclohexane-1,3-dione is in antimicrobial research. For instance, studies have focused on the synthesis of similar compounds and their transition metal complexes, which exhibit moderate to excellent antimicrobial activity against various bacteria and fungi. Such compounds show promise for developing new antimicrobial agents (Sampal et al., 2018).

Catalysis and Synthesis

Research has also explored the use of related compounds in catalytic processes. A study conducted by Yoon and Cho (2015) described a palladium-catalyzed cyclization process involving 2-Bromocyclohex-1-enecarboxylic acids, a closely related compound, to synthesize specific organic structures. This demonstrates the potential utility of such compounds in facilitating complex organic reactions (Yoon & Cho, 2015).

Organic Chemistry and Drug Design

Compounds structurally similar to this compound are also important in organic chemistry for synthesizing various bioactive molecules. For instance, Luo et al. (2022) discussed the synthesis of α-pyrones using a process that involves bromoenals and 2-chlorocyclohexane-1,3-diones. Such syntheses are crucial for creating core structures in natural products and synthetic bioactive molecules (Luo et al., 2022).

Chemoenzymatic Synthesis

Research into chemoenzymatic synthesis methods has also utilized compounds like this compound. Karaaslan and Toka (2007) reported on the synthesis of similar compounds, highlighting the potential for such methods in producing high enantiomeric excesses, which is significant for creating pharmaceuticals with greater efficacy and fewer side effects (Karaaslan & Toka, 2007).

Solubility and Solvent Effects

The solubility characteristics of compounds structurally similar to this compound in various solvents have been studied, providing valuable information for pharmaceutical formulation and industrial applications. For example, Li et al. (2019) investigated the solubility of related compounds across different solvents, an essential factor in drug delivery and chemical processing (Li et al., 2019).

Properties

IUPAC Name

2-bromo-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMBPUUXXSWXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5-phenylcyclohexane-1,3-dione (1.88 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction was carried out according to Method A to give the title compound in quantitative yield as a light brown solid, which was used without further purification. LCMS (ES+) 266.8 (M+H)+.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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